4-fluoro AB-BUTINACA
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Overview
Description
4-fluoro AB-BUTINACA is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It is structurally similar to other synthetic cannabinoids and has been found in powders seized by law enforcement . This compound is primarily used for research and forensic applications and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-fluoro AB-BUTINACA involves several steps, including the preparation of the indazole core and the attachment of the fluorobutyl side chain. The synthetic route typically involves the following steps:
Preparation of Indazole Core: The indazole core is synthesized through a cyclization reaction of appropriate precursors.
Attachment of Fluorobutyl Side Chain: The fluorobutyl side chain is attached to the indazole core through a nucleophilic substitution reaction.
Final Coupling: The final product is obtained by coupling the indazole core with the fluorobutyl side chain under specific reaction conditions.
Chemical Reactions Analysis
4-fluoro AB-BUTINACA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobutyl side chain.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions include hydroxylated and reduced derivatives of this compound .
Scientific Research Applications
4-fluoro AB-BUTINACA is primarily used in scientific research for the following applications:
Forensic Chemistry: It is used as an analytical reference standard for the identification of synthetic cannabinoids in forensic samples.
Toxicology: Researchers study its toxicological effects and metabolic pathways to understand its impact on human health.
Pharmacology: It is used to investigate the binding affinity and activity of synthetic cannabinoids at cannabinoid receptors.
Mechanism of Action
4-fluoro AB-BUTINACA exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor. This binding leads to the activation of the receptor and subsequent signaling pathways that result in psychoactive effects. The compound undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites .
Comparison with Similar Compounds
4-fluoro AB-BUTINACA is similar to other synthetic cannabinoids such as ADB-BUTINACA, MDMB-4F-BUTINACA, and 4F-MDMB-BINACA. These compounds share structural similarities and exhibit similar pharmacological effects. this compound is unique due to its specific fluorobutyl side chain, which may influence its binding affinity and metabolic stability .
Similar compounds include:
ADB-BUTINACA: Known for its high binding affinity to cannabinoid receptors.
MDMB-4F-BUTINACA: Exhibits potent agonist activity at cannabinoid receptors.
4F-MDMB-BINACA: Another synthetic cannabinoid with a fluorobutyl side chain.
Properties
Molecular Formula |
C17H23FN4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(4-fluorobutyl)indazole-3-carboxamide |
InChI |
InChI=1S/C17H23FN4O2/c1-11(2)14(16(19)23)20-17(24)15-12-7-3-4-8-13(12)22(21-15)10-6-5-9-18/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H2,19,23)(H,20,24)/t14-/m0/s1 |
InChI Key |
VOMPUVOJBVRDRY-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF |
Origin of Product |
United States |
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